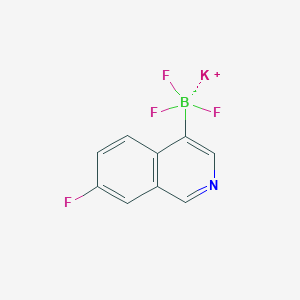
Potassium trifluoro(7-fluoro-4-isoquinolyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(7-fluoro-4-isoquinolyl)borate is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of a trifluoroborate group attached to a 7-fluoroisoquinoline moiety
Preparation Methods
The synthesis of Potassium trifluoro(7-fluoro-4-isoquinolyl)borate typically involves the reaction of 7-fluoroisoquinoline with a boron-containing reagent under specific conditions. One common method includes the use of potassium trifluoroborate as a starting material. The reaction is carried out in the presence of a suitable solvent, such as methanol, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Potassium trifluoro(7-fluoro-4-isoquinolyl)borate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the boron atom changes.
Coupling Reactions: It can be used in coupling reactions to form new carbon-boron bonds, which are valuable in organic synthesis.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Potassium trifluoro(7-fluoro-4-isoquinolyl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Potassium trifluoro(7-fluoro-4-isoquinolyl)borate involves its interaction with molecular targets through the boron atom. The trifluoroborate group can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Potassium trifluoro(7-fluoro-4-isoquinolyl)borate can be compared with other boron-containing compounds such as Potassium trifluoro (4-isoquinolinyl)borate. While both compounds contain a trifluoroborate group, the position of the fluorine atom on the isoquinoline ring differs, leading to variations in their chemical properties and reactivity. This uniqueness makes this compound valuable for specific applications where its particular structure offers advantages.
Similar Compounds
- Potassium trifluoro (4-isoquinolinyl)borate
- Potassium trifluoro (isoquinolin-4-yl)boranuide
Properties
IUPAC Name |
potassium;trifluoro-(7-fluoroisoquinolin-4-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BF4N.K/c11-7-1-2-8-6(3-7)4-15-5-9(8)10(12,13)14;/h1-5H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIWBFIMQCXMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=CC2=C1C=CC(=C2)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BF4KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B8086653.png)
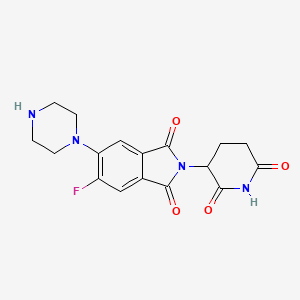
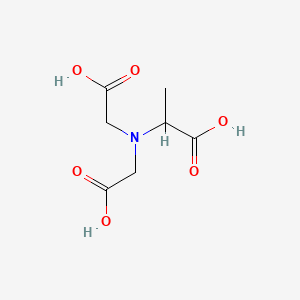
![3-{Bicyclo[1.1.1]pentan-1-yl}azetidine](/img/structure/B8086671.png)
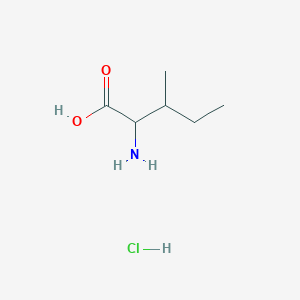

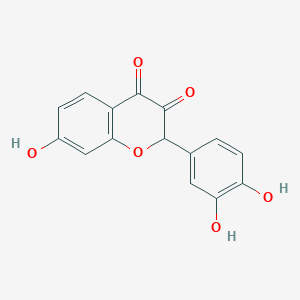
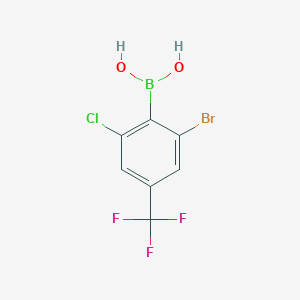
![Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate](/img/structure/B8086741.png)
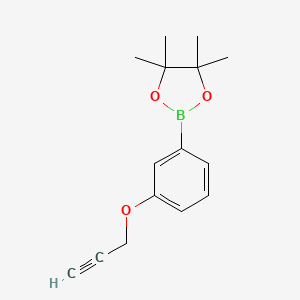
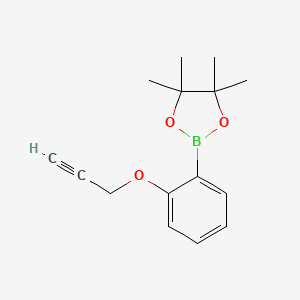

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8086759.png)
![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8086765.png)
